m-PEG6-DBCO

Description

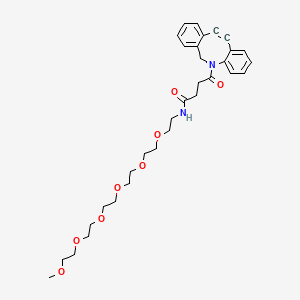

Structure

2D Structure

Properties

Molecular Formula |

C32H42N2O8 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35) |

InChI Key |

UKYUKFLMFXICNZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of M Peg6 Dbco Scaffolds

Strategic Syntheses of Dibenzocyclooctyne (DBCO) Precursors and Core Structures

The synthesis of the dibenzocyclooctyne (DBCO) core is a critical first step in the generation of m-PEG6-DBCO. The inherent ring strain of the cyclooctyne (B158145) is essential for its high reactivity with azides in the absence of a copper catalyst. Several synthetic routes to DBCO and its derivatives have been developed, with a common strategy involving the construction of a dibenzosuberone (B195587) or dibenzosuberenone (B194781) intermediate followed by a ring expansion and elimination to form the strained eight-membered ring containing the alkyne.

One of the foundational approaches to aza-dibenzocyclooctyne (a common precursor) was developed by van Delft and coworkers. This method starts with 2-iodobenzyl alcohol and 2-ethynylaniline, which undergo a Sonogashira coupling to form an internal alkyne. rsc.orgencyclopedia.pubmdpi.com Subsequent protection of the aniline, semi-hydrogenation to a cis-alkene, oxidation of the alcohol to an aldehyde, and intramolecular reductive amination yields a key cyclic intermediate. encyclopedia.pubmdpi.com This intermediate is then subjected to bromination and a base-prompted elimination to furnish the aza-dibenzocyclooctyne core. encyclopedia.pubmdpi.com

Another strategy, developed by Popik and coworkers, offers a more concise route. semanticscholar.org This approach often starts from dibenzosuberenone, which is converted to an oxime, followed by a Beckmann rearrangement to yield a lactam. Reduction of the lactam and subsequent functionalization and elimination steps lead to the DBCO framework. Modifications to this route have been explored to improve scalability and avoid chromatographic purification. semanticscholar.org

The table below summarizes key reactions and their significance in the synthesis of DBCO precursors.

| Reaction | Starting Materials | Key Reagents | Product | Significance |

| Sonogashira Coupling | 2-iodobenzyl alcohol, 2-ethynylaniline | Pd catalyst, Cu co-catalyst, amine base | Diarylacetylene intermediate | Forms the core carbon-carbon triple bond of the cyclooctyne. rsc.orgencyclopedia.pubmdpi.com |

| Intramolecular Reductive Amination | cis-alkene with terminal aldehyde and amino groups | Reducing agent (e.g., NaBH(OAc)3) | Cyclic amine intermediate | Forms the eight-membered ring precursor. encyclopedia.pubmdpi.com |

| Beckmann Rearrangement | Dibenzosuberenone oxime | Acid catalyst (e.g., polyphosphoric acid) | Dibenzo[b,f]azocin-6(5H)-one (lactam) | Provides a key intermediate for ring expansion and functionalization. semanticscholar.org |

| Base-prompted Elimination | Dibrominated cyclooctene (B146475) precursor | Strong base (e.g., potassium tert-butoxide) | Dibenzocyclooctyne (DBCO) | Introduces the strained alkyne functionality. encyclopedia.pubmdpi.com |

Facile Integration of Oligoethylene Glycol (PEG) Chains into DBCO Frameworks

Once the DBCO core, often in the form of a reactive intermediate such as aza-dibenzocyclooctyne or a DBCO-acid, is synthesized, the oligoethylene glycol (PEG) chain is introduced. The PEG chain enhances the water solubility of the hydrophobic DBCO core, which is crucial for its application in biological systems. For this compound, a hexa(ethylene glycol) chain with a terminal methoxy (B1213986) group is utilized.

A common method for PEGylation involves the alkylation of an aza-dibenzocyclooctyne intermediate. The nitrogen atom in the aza-DBCO core is nucleophilic and can react with an electrophilic PEG derivative. A typical reagent for this is a methoxy-PEG6-mesylate or methoxy-PEG6-tosylate, where the mesylate or tosylate group serves as an excellent leaving group. The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an anhydrous aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Alternatively, if a DBCO precursor with a carboxylic acid functionality (DBCO-acid) is synthesized, the PEG chain can be attached via an amide bond formation. In this approach, an amine-terminated methoxy-PEG6 (m-PEG6-NH2) is coupled to the DBCO-acid using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

The choice of synthetic route depends on the specific DBCO precursor available and the desired linkage between the DBCO core and the PEG chain.

Terminal Functionalization of this compound for Diverse Research Applications

While this compound itself is a valuable reagent for introducing a DBCO moiety into systems containing an azide (B81097), its utility is greatly expanded by further functionalization of the PEG terminus. This allows for the creation of heterobifunctional linkers that can first be conjugated to a biomolecule of interest via a specific functional group and then used for subsequent copper-free click chemistry reactions. The synthesis of these derivatives typically starts from a precursor where the PEG chain has a reactive handle, such as a hydroxyl or amine group, instead of the terminal methoxy group.

Synthesis of Amine-Reactive this compound Derivatives (e.g., NHS ester)

To create an amine-reactive this compound, a common strategy is to synthesize a DBCO-PEG6-carboxylic acid precursor. This can be achieved by using a PEG6 linker that has a protected carboxylic acid at one end and a hydroxyl or amine group at the other for attachment to the DBCO core. Once the DBCO-PEG6-acid is formed, the terminal carboxylic acid is activated to react with primary amines.

The most common activation method is the formation of an N-hydroxysuccinimide (NHS) ester. lumiprobe.commedchemexpress.combroadpharm.com This is typically achieved by reacting the DBCO-PEG6-carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting DBCO-PEG6-NHS ester is a stable, yet reactive compound that readily couples with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. lumiprobe.commedchemexpress.combroadpharm.com

Synthesis of Thiol-Reactive this compound Derivatives (e.g., Maleimide)

For targeting thiol groups, such as those in cysteine residues of proteins, a maleimide (B117702) functional group is typically introduced. The synthesis of a DBCO-PEG6-maleimide derivative generally starts with a DBCO-PEG6-amine precursor. broadpharm.comcd-bioparticles.net

The terminal amine of the DBCO-PEG6-amine can be reacted with a maleimide-containing reagent, such as maleic anhydride (B1165640), followed by a cyclization step to form the maleimide ring. A more direct approach involves reacting the DBCO-PEG6-amine with a pre-formed N-substituted maleimide that has a good leaving group, or more commonly, by reacting it with a reagent like N-maleimidocaproic acid NHS ester, although this would introduce an additional spacer. A more direct synthesis involves the reaction of the amine with maleic anhydride to form a maleamic acid, which is then cyclized to the maleimide using a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate.

The resulting DBCO-PEG6-maleimide can then specifically react with thiol groups via a Michael addition reaction to form a stable thioether bond. broadpharm.comcd-bioparticles.net

Synthesis of Carboxylic Acid Functionalized this compound Derivatives

A DBCO-PEG6-carboxylic acid is not only a precursor for NHS esters but also a valuable reagent in its own right. It allows for conjugation to primary amines using carbodiimide chemistry directly in a one-pot reaction with the target molecule.

The synthesis of DBCO-PEG6-acid can be achieved by starting with a PEG6 linker that has one terminus protected as a methoxy group and the other as a group that can be converted to a carboxylic acid, such as an ester. Alternatively, a DBCO core with an amine or alcohol can be reacted with a PEG6 linker that has a terminal carboxylic acid and another reactive group for conjugation to the DBCO. For instance, a DBCO-amine could be acylated with a mono-NHS ester of a dicarboxylic acid-PEG6 linker.

Other Reactive Termini for Specialized Conjugation

Beyond the common amine, thiol, and carboxylic acid reactive groups, the terminal end of the this compound scaffold can be functionalized with a variety of other reactive groups for specialized applications. These can include:

Aldehydes and Ketones: For reaction with hydrazides and aminooxy groups to form hydrazones and oximes, respectively.

Hydrazides: For reaction with aldehydes and ketones.

Aminooxy groups: For highly specific ligation with aldehydes and ketones.

Biotin: For strong and specific binding to avidin (B1170675) and streptavidin.

The synthesis of these derivatives follows standard organic chemistry transformations, starting from a precursor such as DBCO-PEG6-amine or DBCO-PEG6-alcohol. For example, a DBCO-PEG6-amine can be reacted with biotin-NHS ester to yield DBCO-PEG6-biotin.

The following table summarizes the synthesis of various terminally functionalized DBCO-PEG6 derivatives.

| Derivative | Precursor | Key Reagents | Reactive Towards | Linkage Formed |

| DBCO-PEG6-NHS ester | DBCO-PEG6-carboxylic acid | N-hydroxysuccinimide, EDC/DCC | Primary amines | Amide |

| DBCO-PEG6-Maleimide | DBCO-PEG6-amine | Maleic anhydride, acetic anhydride | Thiols | Thioether |

| DBCO-PEG6-carboxylic acid | (e.g.) DBCO-amine | (e.g.) Carboxy-PEG6-NHS ester | Primary amines (with activators) | Amide |

| DBCO-PEG6-Biotin | DBCO-PEG6-amine | Biotin-NHS ester | Avidin/Streptavidin | Biotin-Avidin Complex |

Purification and Characterization Methodologies for this compound and its Derivatives in Research Contexts

The successful synthesis of this compound and its derivatives necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. Subsequent characterization is crucial to confirm the identity, purity, and structural integrity of the final compound. In research settings, a combination of chromatographic and analytical techniques is employed to achieve high-purity this compound suitable for downstream applications.

Purification of this compound and its derivatives often involves standard laboratory techniques, with the selection of a specific method contingent on the scale of the synthesis and the physicochemical properties of the target molecule. Column chromatography is a widely utilized method for the purification of PEGylated compounds. nih.gov For this compound, a typical approach involves flash column chromatography with a silica (B1680970) gel stationary phase. The mobile phase is carefully selected to ensure adequate separation; a common solvent system is a gradient of dichloromethane (B109758) and methanol. broadpharm.comconfluore.com

High-performance liquid chromatography (HPLC) is another powerful technique for both the purification and analysis of this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating non-polar to moderately polar compounds. researchgate.net In a typical RP-HPLC setup for a DBCO-PEG compound, a C18 column is employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. broadpharm.comconfluore.comresearchgate.net The elution of the compound is monitored using a UV detector, typically at a wavelength where the DBCO moiety exhibits strong absorbance, such as 254 nm. broadpharm.comconfluore.com

Size-exclusion chromatography (SEC) can also be employed, particularly for separating PEGylated molecules based on their hydrodynamic volume. nih.gov This technique is useful for removing smaller impurities or for analyzing the extent of PEGylation in derivatives. nih.gov

Following purification, a comprehensive suite of analytical methods is used to characterize the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are instrumental in confirming the successful synthesis of this compound.

¹H NMR provides detailed information about the chemical environment of protons in the molecule. For this compound, characteristic signals are expected for the aromatic protons of the DBCO core, the methylene (B1212753) protons of the PEG chain, and the terminal methoxy group. researchgate.net The integration of these signals can be used to confirm the ratio of the different components of the molecule. nih.gov

¹³C NMR offers complementary information on the carbon skeleton of the molecule, confirming the presence of all expected carbon atoms in their respective chemical environments. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound, providing a crucial confirmation of its identity. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for PEGylated molecules. nih.gov The observed mass-to-charge ratio (m/z) is compared with the calculated theoretical value for this compound to verify the correct molecular formula. nih.gov

UV-Vis Spectroscopy can be utilized to confirm the presence of the DBCO chromophore. The dibenzocyclooctyne group has a characteristic UV absorbance profile, which can be used to quantify the concentration of the compound in solution. researchgate.net

The data obtained from these purification and characterization techniques are collectively used to establish the identity, purity, and structural integrity of this compound and its derivatives, ensuring their suitability for subsequent research applications.

Table 1: Summary of Purification Techniques for this compound and its Derivatives

| Purification Technique | Stationary Phase/Membrane | Typical Mobile Phase/Eluent | Principle of Separation |

| Flash Column Chromatography | Silica Gel | Dichloromethane/Methanol Gradient broadpharm.comconfluore.com | Adsorption |

| Reversed-Phase HPLC (RP-HPLC) | C18 Silica Gel broadpharm.comconfluore.com | Water/Acetonitrile Gradient with 0.1% TFA broadpharm.comconfluore.comresearchgate.net | Partitioning based on hydrophobicity |

| Size-Exclusion Chromatography (SEC) | Porous Polymer Beads | Aqueous Buffers nih.gov | Separation based on hydrodynamic volume nih.gov |

Table 2: Key Characterization Techniques for this compound and its Derivatives

| Analytical Technique | Information Obtained | Key Features for this compound |

| ¹H NMR Spectroscopy | Structural confirmation and proton environment | Characteristic peaks for DBCO aromatic protons, PEG methylene protons, and terminal methoxy group researchgate.net |

| ¹³C NMR Spectroscopy | Confirmation of the carbon skeleton | Signals corresponding to all carbon atoms in the molecule researchgate.net |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Molecular weight determination | Confirmation of the exact mass of the synthesized compound nih.gov |

| UV-Vis Spectroscopy | Presence of chromophores and quantification | Characteristic absorbance of the DBCO moiety researchgate.net |

Mechanistic and Kinetic Analysis of Strain Promoted Alkyne Azide Cycloaddition Spaac Mediated by M Peg6 Dbco

Reaction Kinetics and Efficiency in Aqueous and Biological Milieus

The efficiency of SPAAC reactions is critically dependent on the reaction conditions. For biological applications, these reactions are typically performed in aqueous buffers to mimic physiological environments. researchgate.net The kinetics of the reaction between DBCO and an azide (B81097) are influenced by several factors including the buffer composition, pH, and temperature.

Recent studies have systematically investigated these effects. For instance, the reaction rates of a sulfo-DBCO-amine with model azides were examined across a range of common biological buffers. rsc.org The results indicated that buffer choice significantly impacts the reaction rate constant (k).

| Buffer (pH 7) | Rate Constant (k) Range (M⁻¹s⁻¹) |

|---|---|

| PBS | 0.32–0.85 |

| HEPES | 0.55–1.22 |

| DMEM (Cell Media) | 0.59–0.97 |

| RPMI (Cell Media) | 0.27–0.77 |

Data derived from studies on sulfo-DBCO-amine, illustrating the variability of reaction kinetics in different buffer systems commonly used in biological experiments. researchgate.netrsc.org

The data reveal that HEPES buffer at pH 7 generally facilitates the fastest reaction, while PBS, a widely used buffer, exhibits some of the lowest rate constants. rsc.org Furthermore, reaction rates were generally observed to increase with higher pH values, with the exception of the HEPES buffer. researchgate.netrsc.org Temperature also plays a role, with reactions proceeding faster at 37°C compared to 25°C. rsc.org

The reaction's efficiency has also been demonstrated in more complex biological media, such as human plasma, where SPAAC has been successfully used for the efficient radiolabeling of biomolecules. nih.gov The reaction between DBCO-modified peptides and 18F-labeled azides proceeded with high efficiency, yielding the desired product within 15 minutes. nih.gov The progress of the reaction can be conveniently monitored using UV-Vis spectroscopy, as the DBCO moiety has a characteristic absorbance peak at approximately 310 nm which diminishes as the alkyne is consumed. aatbio.com

Influence of PEG Chain Length and Architecture on SPAAC Reaction Rates and Conjugation Yields

The inclusion of a PEG linker between the DBCO core and a point of attachment is a common strategy to improve the reagent's properties. nih.gov The PEG chain enhances aqueous solubility, a crucial factor for biological experiments, and can reduce non-specific binding. biochempeg.comnih.gov The length of this PEG chain has a discernible impact on the kinetics of the SPAAC reaction.

Studies have shown that the presence of a PEG linker can accelerate the reaction rate. In experiments comparing an antibody conjugated directly to DBCO (DBCO-trastuzumab) with one conjugated via a PEG linker (DBCO-PEG5-trastuzumab), the PEGylated version showed a notable enhancement in reaction rates. researchgate.netrsc.org

| Reactant | Rate Constant (k) (M⁻¹s⁻¹) | Rate Enhancement |

|---|---|---|

| DBCO-trastuzumab | 0.18 | 31 ± 16% |

| DBCO-PEG5-trastuzumab | 0.37 |

Comparison of reaction rates for DBCO-conjugated antibodies with and without a PEG5 linker, reacting with 3-azido-L-alanine. The presence of the PEG linker significantly increased the reaction rate. researchgate.netrsc.org

The rate enhancement is attributed to several factors. The PEG linker can improve the solubility of the entire conjugate, ensuring the reactive DBCO moiety is accessible in the aqueous medium. nih.gov It can also alleviate steric hindrance between large biomolecules, allowing the azide and DBCO groups to approach each other more freely. nih.gov While benefits are observed, some research suggests that the positive effect of increasing PEG chain length on conjugation efficiency may plateau, with optimal lengths observed up to twelve ethylene (B1197577) glycol units. nih.gov The flexible nature of longer PEG chains can create a more adaptable network, which may also influence the accessibility of the reactive groups. acs.org

Theoretical and Computational Approaches to Understanding DBCO Reaction Mechanisms

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of cycloaddition reactions. rsc.org For SPAAC, these approaches help to elucidate the factors governing the high reactivity of strained cyclooctynes like DBCO. The driving force for the reaction is the significant ring strain of the cyclooctyne (B158145), which is estimated to be around 18 kcal/mol. nih.gov This strain is released upon the [3+2] cycloaddition with an azide, providing a substantial thermodynamic driving force for the reaction. magtech.com.cn

Computational models can calculate the activation energies (ΔH‡) for these reactions. For example, the reaction of DBCO with a quinone in a related cycloaddition was found to have a ΔH‡ of 12.2 kcal/mol. nih.gov Such calculations help to quantify the reactivity of different cyclooctynes. DFT calculations have also been used to analyze the electronic nature of the reaction. While some cycloadditions proceed via an inverse-electron-demand mechanism, the specifics depend on the precise structures of the azide and the alkyne. nih.gov

These computational methods are also invaluable for predicting how modifications to the DBCO structure will affect its reactivity. For instance, the introduction of electron-withdrawing groups or the oxidation of atoms within the cyclooctyne ring can alter the electronic properties and strain of the alkyne, leading to increased reaction rates. magtech.com.cnnih.govnih.gov Computational studies can model these changes and guide the rational design of next-generation cyclooctynes with even faster kinetics and improved properties for bioorthogonal applications. magtech.com.cn

Applications of M Peg6 Dbco in Precision Bioconjugation and Biomolecular Engineering

Site-Specific Modification of Proteins and Peptides via m-PEG6-DBCO

Site-specific modification of proteins and peptides is crucial for understanding their function and for the development of novel therapeutics. nih.gov Traditional methods often target naturally occurring amino acids like lysine (B10760008), which can lead to a heterogeneous mixture of products with compromised protein function. nih.gov The use of this compound in conjunction with methods for introducing bioorthogonal functional groups allows for precise control over the location of conjugation.

A powerful strategy for achieving site-specific protein modification involves the genetic incorporation of non-canonical amino acids (ncAAs) containing an azide (B81097) group. coledeforest.com This is accomplished by engineering the translational machinery of a host organism to recognize a specific codon (often a stop codon like UAG) and insert the desired ncAA during protein synthesis. coledeforest.com One such ncAA is p-azidomethyl-L-phenylalanine (pAMF). acs.org

Once the azide-containing amino acid is incorporated into the protein sequence at a predetermined site, this compound can be used to attach a variety of payloads, such as fluorescent dyes or therapeutic agents. acs.org The SPAAC reaction between the DBCO group of the linker and the azide group on the engineered amino acid is highly specific and proceeds efficiently under physiological conditions. nih.gov This approach has been successfully used to create homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). acs.org For instance, researchers have incorporated pAMF into the antibody Trastuzumab and subsequently conjugated a DBCO-PEG-MMAF drug, resulting in potent and homogeneous ADCs. acs.org

Key Research Findings:

The genetic incorporation of azide-containing amino acids allows for precise control over the site of conjugation. coledeforest.com

The SPAAC reaction with this compound is bioorthogonal, meaning it does not interfere with native biological processes. nih.govmagtech.com.cn

This method enables the production of homogeneous bioconjugates with consistent properties. acs.org

Enzyme-mediated approaches offer another avenue for the site-specific introduction of azide functionalities onto proteins, which can then be conjugated with this compound.

Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific consensus sequence (typically CXPXR) within a protein and converts the cysteine residue into formylglycine (fGly), which contains a reactive aldehyde group. nih.govspringernature.comnih.gov This aldehyde can then be reacted with a bifunctional linker containing both a hydrazide or aminooxy group to react with the aldehyde and an azide group for subsequent conjugation with this compound. researchgate.net This technology has been utilized in the creation of antibody-drug conjugates. rsc.org

Sortase A (SrtA): Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine. bpsbioscience.comnih.gov It then forms a new peptide bond with an oligoglycine nucleophile. bpsbioscience.com This mechanism can be exploited for site-specific labeling by engineering the target protein to contain the LPXTG motif and using a synthetic peptide containing an azide and an N-terminal oligoglycine sequence. The azide-labeled protein can then be reacted with this compound. mdpi.com Sortase-mediated ligation has been used to create a variety of bioconjugates, including protein-protein fusions and antibody-drug conjugates. bpsbioscience.commdpi.com

Transglutaminase (TGase): Microbial transglutaminase (MTGase) can catalyze the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine. mdpi.comresearchgate.net By using an azide-containing amine substrate, an azide group can be site-specifically introduced onto a protein. researchgate.netgoogle.com This azide-modified protein is then ready for conjugation with this compound. This method has been used to produce homogeneous antibody-siRNA conjugates with a defined drug-to-antibody ratio. researchgate.net

Functionalization of Nucleic Acids (DNA, RNA, Oligonucleotides) with this compound

The precise modification of nucleic acids is essential for various applications, including diagnostics, therapeutics, and fundamental research. This compound provides a versatile tool for the functionalization of DNA, RNA, and oligonucleotides.

The general strategy involves the incorporation of an azide-modified nucleotide into the nucleic acid sequence, either during solid-phase synthesis for oligonucleotides or through enzymatic incorporation for larger DNA and RNA molecules. glenresearch.comchemrxiv.org For example, azide-containing phosphoramidites can be used in an oligonucleotide synthesizer. glenresearch.com For RNA, azide-modified nucleoside triphosphates (e.g., Azide-C3-UTP) can be incorporated during in vitro transcription using RNA polymerase. chemrxiv.org

Once the azide-functionalized nucleic acid is obtained, it can be readily conjugated to this compound or a molecule that has been pre-functionalized with this compound. The SPAAC reaction ensures a stable and specific linkage. glenresearch.comchemrxiv.org This approach has been used to attach fluorescent dyes for imaging applications, as well as to conjugate oligonucleotides to antibodies for targeted delivery. glenresearch.com

Recent Research:

A recent study demonstrated the use of catalyst-free click chemistry for the nanopore detection of modified RNA and DNA. chemrxiv.org In this work, an RNA scaffold was generated with incorporated azide-modified UTPs. Subsequently, a DBCO-oligonucleotide was covalently attached to the RNA via SPAAC. chemrxiv.org This allowed for the creation of an "RNA identifier" that could be detected by nanopore sequencing. chemrxiv.org

Development of Stable Bioconjugates for In Vitro Studies

The stability of bioconjugates is paramount for their successful application in in vitro studies, such as immunoassays, fluorescence microscopy, and other bioanalytical techniques. The triazole linkage formed through the SPAAC reaction between this compound and an azide is highly stable under a wide range of biological conditions. broadpharm.comthermofisher.cn

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H42N2O8 | broadpharm.com |

| Molecular Weight | 582.7 g/mol | broadpharm.com |

| Purity | ≥95% | axispharm.com |

| Storage Condition | -20°C | broadpharm.com |

| Solubility | DMSO, DCM, DMF | broadpharm.com |

Comparative Analysis of this compound with Other Bioorthogonal Linkers in Bioconjugation Efficiency

The efficiency of a bioconjugation reaction is determined by several factors, including reaction kinetics, specificity, and the stability of the resulting bond. While this compound is a highly effective linker, it is important to compare its performance to other commonly used bioorthogonal linkers.

Comparison with other Cyclooctynes:

Several different cyclooctyne (B158145) derivatives have been developed for SPAAC, each with its own reaction kinetics. magtech.com.cn DBCO is one of the most reactive cyclooctynes available. lumiprobe.com Other cyclooctynes, such as difluorinated cyclooctyne (DIFO) and bicyclo[6.1.0]nonyne (BCN), are also used. nih.gov The choice of cyclooctyne can depend on the specific application, with factors such as the desired reaction rate and the potential for side reactions influencing the decision.

Comparison with other Ligation Chemistries:

NHS Esters: N-hydroxysuccinimide (NHS) esters are widely used for labeling primary amines on proteins. rsc.orgthermofisher.com However, this method often results in a heterogeneous mixture of products due to the presence of multiple lysine residues on the protein surface. nih.govrsc.org The resulting amide bond is stable, but the lack of site-specificity is a significant drawback compared to the targeted approach offered by this compound in conjunction with azide-handle incorporation. rsc.org

Maleimides: Maleimides are commonly used to target cysteine residues. nih.gov While this can offer more specificity than NHS esters, it can also lead to issues such as protein misfolding due to the disruption of disulfide bonds. nih.gov Furthermore, the thioether bond formed can have limited stability in vivo. nih.gov

Interactive Data Table: Comparison of Bioorthogonal Linkers

| Linker Type | Target Functional Group | Key Advantages | Key Disadvantages |

| This compound | Azide | High specificity, bioorthogonal, stable linkage, good solubility | Requires prior introduction of azide group |

| NHS Ester | Primary Amine | Simple reaction | Low specificity, heterogeneous products |

| Maleimide (B117702) | Thiol (Cysteine) | More specific than NHS esters | Can disrupt disulfide bonds, linkage stability can be an issue |

Exploration of M Peg6 Dbco in Advanced Macromolecular and Supramolecular Assembly

Construction of Polymer-Drug Conjugates (PDCs) for Controlled Release Studies

The conjugation of therapeutic agents to polymers like PEG offers numerous benefits, including improved drug solubility, extended circulation time in the bloodstream, and reduced immune system recognition. nih.gov m-PEG6-DBCO is instrumental in creating polymer-drug conjugates (PDCs) designed for controlled drug release, a critical aspect of targeted therapy.

Mechanisms of Drug Release from this compound-Based PDCs in Model Systems

The release of a drug from an this compound-based PDC is governed by the type of linker employed.

For PDCs with cleavable linkers , drug release is triggered by specific environmental cues. In a notable study, a gemcitabine-doxorubicin combination PDC was synthesized using a DBCO-PEG6-DBCO monomer and azide-terminated drug monomers containing the cathepsin B-sensitive GFLG linker. mdpi.comnih.gov In vitro evaluations demonstrated that drug release was catalyzed by cathepsin B at a pH of 5.0, simulating the acidic environment of lysosomes. researchgate.netnih.gov This enzyme-mediated cleavage of the GFLG peptide resulted in the liberation of the active drugs. researchgate.net

For PDCs with non-cleavable linkers , the drug is released after the entire conjugate is internalized by the target cell and trafficked to the lysosome. bocsci.com There, lysosomal proteases degrade the antibody and the linker, releasing the drug molecule, often with an amino acid residue from the linker still attached. bocsci.com While this mechanism is well-established for ADCs, the principle applies to PDCs as well. The stability of the non-cleavable linker ensures that the drug remains attached to the polymer until it reaches the degradative environment of the lysosome.

Fabrication of Nanoparticle Conjugates for Targeted Delivery Research

The versatility of this compound extends to the surface functionalization of nanoparticles, creating sophisticated drug delivery vehicles for targeted research.

Surface Functionalization of Nanoparticles with this compound

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles by creating a "stealth" effect that helps them evade the immune system. nih.govmdpi.com The DBCO group on this compound provides a powerful tool for the subsequent bioorthogonal conjugation of targeting ligands or therapeutic molecules to the nanoparticle surface. axispharm.com

The process typically involves first modifying the nanoparticle surface with azide (B81097) groups. Then, this compound is reacted with these azide groups via the copper-free click reaction. axispharm.com This creates a PEGylated nanoparticle with reactive DBCO handles on its surface, ready for further functionalization. axispharm.com This method has been successfully applied to various types of nanoparticles, including silica (B1680970) nanoparticles and nanolipoprotein particles (NLPs). aacrjournals.orgplos.org

A key advantage of this approach is its modularity, allowing for precise control over the density and arrangement of functional molecules on the nanoparticle surface. google.com

Modular Assembly of Multifunctional Nanoparticle Architectures

The DBCO groups introduced onto the nanoparticle surface via this compound serve as versatile anchor points for the modular assembly of multifunctional nanoparticle architectures. google.com This allows for the integration of various components, such as:

Targeting Ligands: Peptides, antibodies, or small molecules that recognize and bind to specific receptors on target cells can be conjugated to the DBCO groups, enhancing the nanoparticle's ability to accumulate at the desired site. google.comnih.gov

Therapeutic Agents: Drug molecules can be attached to the nanoparticle surface, creating a high payload delivery system.

Imaging Agents: Fluorescent dyes or contrast agents for medical imaging can be incorporated, enabling the tracking of the nanoparticles in vitro and in vivo. nih.gov

This modular approach allows for the creation of highly sophisticated, "all-in-one" nanoparticle systems that can simultaneously perform targeting, therapy, and diagnostics. For example, researchers have developed ultrasmall silica nanoparticles functionalized with targeting peptides, imaging dyes, and drug molecules using a similar modular strategy. google.com

Engineering of Hydrogel Systems and Biocompatible Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering and regenerative medicine as biocompatible scaffolds. nih.govossiform.com They can provide a supportive environment for cell growth and tissue regeneration. nih.gov

The incorporation of this compound into hydrogel systems offers a powerful method for creating functionalized and dynamic scaffolds. The DBCO group allows for the bioorthogonal "clicking" of various bioactive molecules, such as growth factors or cell adhesion peptides, onto the hydrogel network. biochempeg.com This can be done either during the initial hydrogel formation or as a post-fabrication modification.

This ability to precisely modify the chemical and biological properties of hydrogels is crucial for directing cell behavior and promoting tissue regeneration. For instance, PEG-based hydrogels have been investigated for neural tissue engineering, where the controlled presentation of biological cues is essential for guiding nerve process extension. nih.gov The use of click chemistry with reagents like this compound provides a highly specific and efficient way to achieve this functionalization under cytocompatible conditions. helsinki.fi

Integration into PROteolysis TArgeting Chimeras (PROTACs) Design and Synthesis

The chemical compound this compound serves as a critical building block in the development of advanced therapeutic modalities, particularly in the design and synthesis of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand, is a crucial determinant of the final molecule's efficacy and properties. The this compound is a well-defined polyethylene (B3416737) glycol (PEG) linker featuring a terminal dibenzocyclooctyne (DBCO) group.

The DBCO moiety facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the efficient and specific covalent linkage of the DBCO-containing linker to an azide-functionalized ligand under mild conditions, streamlining the synthesis of PROTACs. The PEG6 portion of the molecule provides a flexible, hydrophilic spacer of a defined length, which can improve the solubility of the resulting PROTAC and optimize the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (target protein-PROTAC-E3 ligase).

Detailed Research Findings

The strategic incorporation of a PEG6 linker, such as that provided by this compound, has been explored in several research studies to modulate the efficacy of PROTACs. The length and composition of the linker are known to be critical for achieving potent protein degradation, as it dictates the distance and relative orientation between the target protein and the E3 ligase.

In a study focused on developing reversible and irreversible covalent PROTACs for Bruton's tyrosine kinase (BTK), a compound featuring a PEG6 linker (RC-1) was selected as a promising starting point for optimization. This selection was based on its consistent and significant degradation of BTK in multiple cell lines. nih.govacs.org

Research into the degradation of soluble epoxide hydrolase (sEH) involved the synthesis of a series of PROTACs with varying linker lengths. A PROTAC incorporating a PEG6 linker (compound 21f) and recruiting the cereblon (CRBN) E3 ligase induced a 20% reduction in sEH levels in a cellular assay. acs.orgbiorxiv.org This finding, part of a broader linker optimization study, highlights the sensitivity of degradation efficiency to linker length, as a similar PROTAC with a PEG5 linker showed slightly higher degradation (35%). acs.orgbiorxiv.org

Another study investigating the degradation of Liver X Receptor β (LXRβ) also explored the impact of PEG linker length. A series of PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase with PEG linkers of varying lengths were synthesized. In this context, the PROTAC with a PEG6 linker resulted in an almost complete loss of protein reduction activity, whereas a shorter PEG5 linker proved to be optimal. frontiersin.org This demonstrates that a longer linker is not universally better and that the ideal length is highly dependent on the specific target and E3 ligase pair.

Further illustrating the nuanced role of linker length, a chemical-genetic platform known as Site-specific Ligand Incorporation-induced Proximity (SLIP) was used to explore the relationship between linker length and degradation potency for the FKBP12F36V protein. nih.govacs.org In this system, various PEG linkers were used to connect a tetrazine probe to an FKBP12F36V ligand. The study found that a PEG6-linked probe (FT3) was the most effective at a specific engineered site on the VHL E3 ligase (C77TAG), achieving a 34% reduction of the target protein's signal. nih.govacs.org The degradation efficiency decreased with shorter linkers (PEG4 and PEG2) at this particular site, underscoring that a longer linker can be more effective in specific structural contexts. nih.govacs.org

These findings collectively underscore the importance of linker optimization in PROTAC design and demonstrate the utility of this compound and related PEG6 linkers as tools to systematically explore the chemical space and identify potent protein degraders.

| PROTAC / Probe | Target Protein | E3 Ligase Recruited | Linker | Key Finding | Reference(s) |

| RC-1 | Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | PEG6 | Displayed consistent and prominent degradation; selected as a starting point for optimization. | nih.govacs.org |

| 21f | Soluble epoxide hydrolase (sEH) | Cereblon (CRBN) | PEG6 | Induced 20% degradation of sEH in a cellular assay. | acs.orgbiorxiv.org |

| Compound 4 | Liver X Receptor β (LXRβ) | von Hippel-Lindau (VHL) | PEG6 | Showed almost complete loss of protein reduction activity compared to a shorter PEG5 linker. | frontiersin.org |

| FT3 | FKBP12F36V | von Hippel-Lindau (VHL) | PEG6 | Performed optimally at the C77TAG site, delivering 34% mCherry signal reduction. | nih.govacs.org |

Leveraging M Peg6 Dbco for Molecular Imaging Probe Development and Biosensing Research

Design and Synthesis of Fluorescent Probes for Cellular and Molecular Imaging Research

The design of fluorescent probes for cellular and molecular imaging hinges on the precise conjugation of a fluorophore to a targeting moiety, such as a peptide, antibody, or small molecule, that recognizes a specific biological target. researchgate.netnih.gov The m-PEG6-DBCO linker is instrumental in this process, serving as a bridge between these two components.

The synthesis strategy typically involves two main steps. First, the targeting biomolecule, which contains an available amine group (e.g., a lysine (B10760008) residue), is functionalized using a heterobifunctional linker like DBCO-PEG6-NHS ester. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with the primary amine on the biomolecule to form a stable amide bond. lumiprobe.com Second, a fluorescent dye that has been chemically modified to contain an azide (B81097) group is introduced. The azide-functionalized fluorophore then specifically and covalently couples to the DBCO group on the targeting molecule via the SPAAC reaction. nih.govinterchim.fr

The inclusion of the PEG6 spacer is critical for the functionality of the resulting probe. It improves the probe's solubility in aqueous buffers, which is essential for biological applications, and its flexibility helps to prevent the large fluorophore molecule from interfering with the binding of the targeting moiety to its receptor. lumiprobe.comnih.gov Researchers have successfully used this approach to create a variety of fluorescent probes for live-cell imaging, enabling the visualization of specific proteins, cellular structures, and dynamic processes with high signal-to-noise ratios. nih.govnih.govbiorxiv.org

| Fluorophore Class | Example Dye | Typical Excitation/Emission (nm) | Notes |

|---|---|---|---|

| Xanthene | Fluorescein | ~490 / ~515 | Classic green-emitting dye, often pH-sensitive. interchim.fr |

| Rhodamine | TAMRA | ~555 / ~580 | Bright and photostable orange-red fluorophore. interchim.fr |

| Cyanine | Cy5 | ~650 / ~670 | Far-red emitting dye, useful for reducing cellular autofluorescence. |

Development of Radiotracer Precursors for Preclinical Imaging Research

In preclinical research, non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are essential for studying disease progression and therapeutic response in living subjects. nih.govresearchgate.net These techniques rely on radiotracers, which consist of a targeting molecule linked to a radioactive isotope. nih.gov The development of these tracers often employs precursors that facilitate the rapid and efficient attachment of the radioisotope under mild conditions.

The compound this compound serves as a key precursor in a modular approach to radiotracer synthesis. The strategy involves preparing a targeting molecule (e.g., an antibody fragment or peptide) functionalized with this compound. Separately, a chelator molecule, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is modified with an azide group and loaded with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). researchgate.netrsc.org

The final step is the conjugation of the azide-bearing chelator-radioisotope complex to the DBCO-functionalized targeting molecule through the SPAAC reaction. This method offers significant advantages for radiopharmaceutical development:

High Efficiency: The click reaction proceeds rapidly with high yields, which is crucial when working with short-lived isotopes. nih.govrsc.org

Mild Conditions: The copper-free nature of the reaction avoids the use of potentially toxic catalysts, ensuring the integrity of sensitive biomolecules. nih.gov

Improved Pharmacokinetics: The hydrophilic PEG6 linker can improve the radiotracer's biodistribution profile, leading to reduced non-specific uptake in organs like the liver and kidneys and enhancing blood pool clearance. researchgate.net

This modular design allows for the flexible combination of different targeting vectors and radioisotopes, accelerating the preclinical evaluation of new imaging agents for oncology, neurology, and cardiology. nih.goviaea.orgresearchgate.net

Construction of Multimodal Imaging Agents Utilizing this compound Conjugation

Multimodal imaging aims to overcome the limitations of single imaging techniques by combining their complementary strengths within a single probe. nih.gov For instance, combining the high sensitivity of PET with the excellent spatial resolution of Magnetic Resonance Imaging (MRI) or the real-time intraoperative guidance of fluorescence imaging can provide a more comprehensive understanding of biological processes. nih.govnih.govnih.gov

The this compound linker is a versatile tool for constructing these complex, multifunctional agents. Its DBCO group provides a specific reaction site for an azide-modified component, enabling the modular assembly of different imaging moieties onto a central scaffold or targeting molecule. For example, to create a PET/fluorescence dual-modality probe, a targeting peptide can be functionalized with this compound. An azide-containing fluorophore can then be attached via SPAAC. Simultaneously, a radionuclide can be incorporated by linking an azide-functionalized chelator to another site on the peptide or by using an orthogonal conjugation chemistry. nih.gov

This "plug-and-play" approach allows researchers to:

Integrate imaging modalities with different physical properties (e.g., radioactivity and fluorescence).

Attach multiple copies of a reporter to amplify the signal.

Systematically modify the probe's components to optimize its imaging performance.

The development of such agents is crucial for translational research, bridging the gap between whole-body preclinical screening (PET/MRI) and high-resolution tissue analysis or image-guided surgery (fluorescence). nih.govmdpi.com

Application in Biosensor Development and Diagnostic Assay Research

The performance of biosensors and diagnostic assays, such as ELISAs (Enzyme-Linked Immunosorbent Assays) and fluorescence immunoassays, critically depends on the stable and specific immobilization of a biological recognition element (e.g., an antibody or aptamer) onto a solid support. researchgate.netmdpi.comnih.gov this compound, particularly in its NHS-ester activated form, facilitates a robust and oriented conjugation of these biomolecules to sensor surfaces.

In a typical application for developing an electrochemical biosensor or a fluorescence-based assay, the following steps are taken:

Surface Modification: The sensor substrate (e.g., a gold electrode, magnetic nanoparticle, or polystyrene microplate well) is functionalized with azide groups. mdpi.comnih.gov

Biomolecule Activation: A capture antibody or other protein is reacted with DBCO-PEG6-NHS ester, which attaches the DBCO-PEG6 moiety to lysine residues on the protein surface. lumiprobe.com

Immobilization: The DBCO-activated antibody is then incubated with the azide-functionalized surface. The SPAAC reaction forms a stable, covalent bond, anchoring the antibody to the sensor. researchgate.net

This method provides several advantages over traditional passive adsorption techniques. Covalent attachment prevents leaching of the capture molecule, increasing assay stability and reproducibility. mdpi.com The PEG6 spacer extends the antibody away from the surface, reducing steric hindrance and ensuring that its antigen-binding sites are accessible, which enhances the sensitivity and dynamic range of the assay. nih.govmdpi.com This strategy has been applied to develop sensitive platforms for detecting a wide range of biomarkers, from proteins to small molecules, in complex samples. researchgate.netresearchgate.net

Future Directions and Advanced Methodologies in M Peg6 Dbco Research

High-Throughput Screening and Combinatorial Chemistry for Novel Conjugates

The modular nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry" makes m-PEG6-DBCO an ideal component for constructing large libraries of novel conjugates for high-throughput screening (HTS). genelink.comnih.gov Combinatorial chemistry, a set of techniques for creating a multitude of compounds in a single process, can be powerfully combined with the specific reactivity of this compound. genelink.comrsc.org

In this approach, a core molecule functionalized with an azide (B81097) group can be reacted with a diverse library of small molecules, peptides, or other entities that have been pre-conjugated with this compound. This strategy allows for the rapid generation of a vast number of unique bioconjugates. For example, researchers can screen for new therapeutic candidates by creating libraries where an azide-modified drug scaffold is conjugated to various DBCO-functionalized targeting ligands via the PEG6 linker.

A key application of this methodology is in drug discovery, where HTS is used to rapidly test thousands to millions of compounds for biological activity. nih.gov By using this compound to link different fragments, researchers can assemble diverse molecular architectures and screen them for desired functions, such as enzyme inhibition or receptor binding. The efficiency and specificity of the DBCO-azide reaction ensure high yields and purity of the library members, which is crucial for the reliability of HTS data. genelink.com A recent study demonstrated the use of combinatorial click chemistry labeling, involving DBCO-conjugated fluorophores, to create a unique spectral code for different bacterial species, allowing for their identification and tracking within complex microbiota communities. researchgate.net This highlights the potential for using this compound in complex biological screening assays.

Table 1: Methodologies for Generating Novel Conjugates with this compound

| Methodology | Description | Advantage for this compound | Potential Application |

|---|---|---|---|

| Combinatorial Chemistry | Synthesis of large libraries of compounds from modular building blocks. genelink.comrsc.org | The bioorthogonal nature of the DBCO group allows for specific and efficient linking of azide-containing scaffolds to a variety of this compound-tagged molecules. | Creation of diverse libraries of antibody-drug conjugates or PROTACs for screening. |

| High-Throughput Screening (HTS) | Rapid, automated testing of large numbers of compounds for a specific biological activity. nih.govnih.gov | Conjugates synthesized using this compound can be readily used in HTS assays due to the high purity and yield of the click reaction. | Screening for novel drug candidates, identifying optimal targeting ligands, or discovering new research probes. |

Advances in Automated Synthesis and Microfluidic-Based Conjugation Systems

The efficiency and predictability of click chemistry make this compound highly suitable for integration into automated synthesis platforms. Automated systems, such as those used for peptide synthesis, can perform chemical reactions with high precision and throughput, reducing human error and accelerating research. iris-biotech.de The simple, robust nature of the DBCO-azide reaction requires minimal purification, making it ideal for automated workflows where complex purification steps can be a bottleneck. The availability of various DBCO-PEG derivatives suggests their potential for custom synthesis in automated platforms. iris-biotech.de

Microfluidics, the science of manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers a powerful platform for precise and efficient bioconjugation reactions. nih.govmdpi.com Microfluidic systems provide enhanced control over reaction parameters, such as mixing and reaction time, and require significantly smaller volumes of reagents compared to bulk reactions. The use of DBCO-functionalized polymers, such as hyaluronic acid, has been demonstrated in the microfluidic fabrication of hydrogel microparticles. mdpi.com This approach allows for the creation of uniform particles with tailored properties for applications like drug delivery and cell encapsulation. By flowing an azide-containing biomolecule and this compound through separate channels that merge in a micro-mixer, the conjugation reaction can be precisely controlled, leading to highly consistent and reproducible products.

Table 2: Advanced Synthesis and Conjugation Systems for this compound

| System | Description | Advantage for this compound | Research Example |

|---|---|---|---|

| Automated Synthesis | Use of robotic systems to perform chemical syntheses, often in a parallel format. iris-biotech.de | The high efficiency and specificity of the DBCO-azide reaction are well-suited for automated protocols, enabling rapid library synthesis. | Automated synthesis of peptide-m-PEG6-DBCO conjugates for subsequent attachment to azide-modified proteins or surfaces. |

| Microfluidic-Based Conjugation | Performing conjugation reactions within micro-scale channels for precise control and efficiency. nih.govmdpi.com | Allows for rapid mixing, controlled reaction times, and reduced reagent consumption, leading to uniform conjugate populations. | Fabrication of monodisperse drug-loaded nanoparticles by reacting an azide-drug with this compound-lipid within a microfluidic device. nih.gov |

Development of Photoactivatable or Stimuli-Responsive this compound Derivatives

A significant frontier in the application of this compound is the development of derivatives that can be cleaved or activated by specific stimuli, enabling spatiotemporal control over molecular interactions. Photoactivatable, or photocleavable, linkers are a prime example. These linkers incorporate a light-sensitive chemical group that breaks upon exposure to a specific wavelength of light. A photocleavable DBCO-PEG4-NHS ester has been developed, which allows for the release of a conjugated biomolecule upon irradiation with near-UV light. broadpharm.com The development of an analogous this compound derivative would provide a longer, more hydrophilic spacer with the same photo-release capabilities. This technology is invaluable for studying dynamic cellular processes or for targeted drug delivery, where a therapeutic agent can be released at a precise location and time.

Beyond light, other stimuli inherent to specific biological environments, such as changes in pH, redox potential, or the presence of certain enzymes, are being exploited to create responsive linkers. researchgate.netresearchgate.netnih.govnih.gov For instance, linkers that are stable in the bloodstream but cleave in the acidic and reductive environment of a tumor microenvironment can significantly enhance the therapeutic window of anticancer drugs. researchgate.netnih.gov A stimuli-responsive system using azide-DBCO click chemistry has been demonstrated for the capture and subsequent release of payloads in response to matrix metalloproteinases (MMPs), enzymes often upregulated in disease states. nih.gov Designing an this compound linker with, for example, a disulfide bond (sensitive to reductive environments) or an enzyme-labile peptide sequence would enable the creation of "smart" conjugates that release their cargo only upon reaching the target site.

Table 3: Examples of Stimuli-Responsive Chemistries for DBCO-PEG Linkers

| Stimulus | Responsive Moiety | Mechanism of Action | Potential Application for this compound |

|---|---|---|---|

| Light (e.g., 365 nm) | Photocleavable group (e.g., nitrobenzyl) | Light-induced cleavage of the linker, releasing the conjugated molecule. broadpharm.com | Releasing a caged signaling molecule within a specific cell region to study its function. |

| Redox (e.g., high glutathione) | Disulfide bond | Reduction of the disulfide bond to two thiols, breaking the linker. researchgate.net | Releasing a cytotoxic drug from an antibody-drug conjugate inside a tumor cell. |

| pH (e.g., acidic endosome) | Acid-labile group (e.g., hydrazone) | Hydrolysis of the linker in the acidic environment of endosomes or lysosomes. | Triggering the release of a nucleic acid from its delivery vehicle after cellular uptake. |

| Enzymes (e.g., Cathepsin B) | Specific peptide sequence | Enzymatic cleavage of the peptide sequence, which is part of the linker backbone. | Activating a pro-drug specifically within the tumor microenvironment where certain proteases are overexpressed. |

Integration of this compound in Next-Generation Biomaterials and Advanced Therapeutics Research

The unique properties of this compound are driving innovation in the design of advanced biomaterials and complex therapeutic constructs.

Next-Generation Biomaterials: Hydrogels, which are water-swollen polymer networks, are widely used as scaffolds in tissue engineering and 3D cell culture to mimic the natural extracellular matrix. nih.govresearchgate.netmdpi.com The bioorthogonal reactivity of this compound allows for the gentle and specific cross-linking of azide-modified polymers (like hyaluronic acid or PEG) to form hydrogels under cell-friendly conditions. mdpi.com Furthermore, this compound can be used to tether bioactive molecules, such as growth factors or cell adhesion peptides, to the hydrogel scaffold, thereby creating a more dynamic and instructive environment for cells. This approach is critical for developing sophisticated 3D cell culture models for drug screening and for creating biomaterials that can guide tissue regeneration. nih.govmdpi.com

Advanced Therapeutics Research: The this compound linker is proving to be an essential tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. nih.govnih.govmdpi.com The linker connecting the antibody and the drug is a critical component of an ADC's design. The hydrophilic and flexible PEG6 component of this compound can improve the solubility and pharmacokinetic properties of the ADC, while the DBCO group allows for site-specific conjugation to an azide-modified antibody, resulting in a more homogeneous and well-defined product. nih.govresearchgate.netthno.org

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. nih.govescholarship.org A PROTAC consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. nih.govbiochempeg.com The this compound linker offers a modular way to connect these two ligands, allowing for the rapid synthesis and optimization of PROTACs. medchemexpress.commedchemexpress.com The length and flexibility of the PEG6 chain can be crucial for enabling the optimal formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for efficient protein degradation. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | Methoxy-Polyethylene Glycol (6 units)-Dibenzocyclooctyne |

| DBCO-PEG4-NHS ester | Dibenzocyclooctyne-Polyethylene Glycol (4 units)-N-Hydroxysuccinimidyl ester |

| Hyaluronic Acid | |

| Antibody-Drug Conjugate | ADC |

| PROteolysis TArgeting Chimera | PROTAC |

Q & A

Q. What steps ensure ethical rigor in studies using this compound for in vivo applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.